(3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiolane ring, a fluorophenyl group, and a methylbenzenesulfonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorophenyl group, and the attachment of the methylbenzenesulfonyl group. Common reagents used in these reactions include thioacids, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group makes it suitable for use in fluorescence-based assays.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, such as targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
- (3S4R)-3-{[2-(4-BROMOPHENYL)ETHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine-substituted compound exhibits unique properties such as increased electronegativity and smaller atomic radius. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
(3S,4R)-N-[2-(4-fluorophenyl)ethyl]-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S2/c1-14-2-8-17(9-3-14)27(24,25)19-13-26(22,23)12-18(19)21-11-10-15-4-6-16(20)7-5-15/h2-9,18-19,21H,10-13H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVWSTDMLFFQRQ-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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